molecular formula C18H21N7O4S B1223089 Tiodazosin CAS No. 66969-81-1

Tiodazosin

Numéro de catalogue B1223089
Numéro CAS: 66969-81-1
Poids moléculaire: 431.5 g/mol
Clé InChI: MULPYFRDYRZMDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tiodazosin is a chemical compound that has been studied for its potential therapeutic applications, particularly as an antihypertensive agent. It is structurally and pharmacologically similar to prazosin, a well-known vasodilator used to treat hypertension.

Synthesis Analysis

The synthesis of Tiodazosin and its analogs involves complex organic chemistry techniques, focusing on creating the specific molecular structure that confers its biological activity. While specific synthesis pathways for Tiodazosin were not directly found in the available literature, compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been synthesized through various organic reactions, highlighting the complex nature of synthesizing such molecules (Somani & Shirodkar, 2011).

Molecular Structure Analysis

Tiodazosin's molecular structure is characterized by its similarity to prazosin, featuring a core structure that allows for α-adrenergic blocking activity. This activity is crucial for its antihypertensive effects. The structure-activity relationship (SAR) studies suggest that minor modifications to the molecular structure can significantly impact its biological efficacy and receptor affinity (Cohen, Wiley, & Landry, 1980).

Chemical Reactions and Properties

Tiodazosin interacts with α-adrenergic receptors through its specific chemical structure, blocking the receptors and leading to vasodilation. Its chemical reactions within the body are crucial for its therapeutic effects. The molecule's ability to block these receptors without significant affinity for presynaptic α-adrenergic receptors underlines its selective action (Cohen, Wiley, & Landry, 1980).

Applications De Recherche Scientifique

Antihypertensive Properties

Tiodazosin, a structural analogue of prazosin, is primarily researched for its antihypertensive properties. Cohen, Wiley, and Landry (1980) conducted an in vitro study comparing tiodazosin with prazosin, revealing its potent competitive postsynaptic alpha-adrenergic receptor antagonist properties. Although tiodazosin showed a lower affinity compared to prazosin, it was still significantly more potent than phentolamine in this regard, indicating its effectiveness in treating hypertension (Cohen, Wiley, & Landry, 1980).

In another study, Vardan et al. (1983) assessed tiodazosin's long-term hemodynamic and systemic effects in patients with essential hypertension. The findings demonstrated a significant reduction in intra-arterial mean blood pressure due to a fall in systemic vascular resistance after 10 weeks of therapy, highlighting its potential effectiveness in hypertension management (Vardan, Smulyan, Mookherjee, & Eich, 1983).

Pharmacokinetics and Bioavailability

The bioavailability and disposition of tiodazosin were studied by Baughman, Mico, and Benet (1983), focusing on its comparison with prazosin. They found that tiodazosin's half-life was shorter than that of prazosin, and its calculated bioavailability was threefold less than predicted. This study highlighted the importance of understanding the pharmacokinetics of tiodazosin for effective clinical application (Baughman, Mico, & Benet, 1983).

Potential in Cancer Treatment

A significant area of interest is the potential anti-cancer properties of tiodazosin. Batty et al. (2016) reviewed the role of α-adrenoceptor antagonists, including tiodazosin, as a potential treatment for prostate cancer. They found that in vitro studies showed that tiodazosin induced apoptosis and decreased cell growth and proliferation in cancer cell lines, suggesting its potential utility in cancer treatment (Batty et al., 2016).

Other Applications

Alam (2021) discussed the significance of the 1,3,4-oxadiazole scaffold, present in tiodazosin, highlighting its diverse biological properties, including anti-inflammatory, antimicrobial, and anti-diabetic effects. This review underscores the broader potential of tiodazosin in various therapeutic areas (Alam, 2021).

Propriétés

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULPYFRDYRZMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217180
Record name Tiodazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiodazosin

CAS RN

66969-81-1
Record name Tiodazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66969-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiodazosin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiodazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIODAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Rapid addition of 10 ml. of 1 N sodium hydroxide to a suspension of BL-5111 hydrochloride (5.0 g.) in 50 ml. of rapidly stirred 95% ethanol provides a solution from which the free base begins to precipitate shortly after completing the addition (about 1 min.). The mixture is stirred for a period of 20 min. and the crystalline precipitate collected, washed with water, dried for a period of 24 hr. at 56° C. under high vacuum to afford 4-amino-6,7-dimethoxy-2-[4-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)-piperazin-1-yl]quinazoline (BL-5111) free base, m.p. 228°-230° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
BL-5111 hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiodazosin
Reactant of Route 2
Reactant of Route 2
Tiodazosin
Reactant of Route 3
Reactant of Route 3
Tiodazosin
Reactant of Route 4
Reactant of Route 4
Tiodazosin
Reactant of Route 5
Reactant of Route 5
Tiodazosin
Reactant of Route 6
Reactant of Route 6
Tiodazosin

Citations

For This Compound
356
Citations
S Vardan, H Smulyan, S Mookherjee… - Clinical Pharmacology …, 1983 - Wiley Online Library
Tiodazosin, a new antihypertensive, resembles prazosin in structure and α‐adrenergic‐blocking activity, and it also exerts a direct vasodilator effect. We evaluated its long‐term …
Number of citations: 92 ascpt.onlinelibrary.wiley.com
JP Buyniski, AW Pircio, JE Schurig… - Clinical and …, 1980 - Taylor & Francis
… tiodazosin … tiodazosin, prazosin and trimazosin showed selectivity only for postsynaptic a-adrenergic receptors. Acute oral administration of tiodazosin and prazosin indicated tiodazosin …
Number of citations: 17 www.tandfonline.com
BC Prosser, BJ Floor, AE Klein… - Journal of …, 1983 - Wiley Online Library
Specific assays of tiodazosin and levulinic acid from tablet preparations were developed using high‐performance liquid chromatography. Tiodazosin was determined with acetonitrile 50…
Number of citations: 2 onlinelibrary.wiley.com
ML Cohen, KS Wiley, AS Landry - Clinical and Experimental …, 1980 - Taylor & Francis
… interaction of tiodazosin and prazosin with receptors in the mesenteric artery and portal the … we also compared the ability of prazosin, tiodazosin and phentolamine to exert a presynaptic …
Number of citations: 18 www.tandfonline.com
ST Forgue, DR Van Harken, RD Smyth - Journal of Chromatography B …, 1985 - Elsevier
… Tiodazosin is a novel, oral antihypertensive agent that is a chemical and pharmacological analogue of prazosin (Minipress@, Pfizer). Tiodazosin is the levulinate salt of the compound …
Number of citations: 4 www.sciencedirect.com
LB Kier, LH Hall - Journal of pharmaceutical sciences, 1983 - Elsevier
… tiodazosin and 99.7% for levulinic acid based on the label claims for a nominal 10 mg of tiodazosin … methods for the determination of tiodazosin and levulinic acid from the tablet matrix. …
Number of citations: 187 www.sciencedirect.com
LE Roebel, AP Florczyk, JP Buyniski - … Communications in Chemical …, 1979 - europepmc.org
Prazosin produces a" first-dose" phenomenon in man clinically characterized by an exaggerated hypotensive response to the initial dose of the drug, with subsequent doses not …
Number of citations: 6 europepmc.org
RA Baughman, BA Mico, LZ Benet - Drug Metabolism and Disposition, 1983 - ASPET
… The tiodazosin-calculated bioavailability was 3-fold less than predicted, whereas prazosin-… for tiodazosin. Possible mechanisms for the unpredictable low tiodazosin bioavailability in …
Number of citations: 1 dmd.aspetjournals.org
BA Mico, RA Baughman Jr, LZ Benet - Journal of Chromatography B …, 1982 - Elsevier
Although there are no published assays of tiodazosin, the assay procedure currently in use at Bristol Laboratories [I] is based on the procedure for prazosin analysis developed by …
Number of citations: 9 www.sciencedirect.com
OA Downing, KA Wilson, VG Wilson - British journal of …, 1983 - ncbi.nlm.nih.gov
… For the fast component, doxazosin, prazosin, tiodazosin and WB4101 caused some … WB4101, which was equipotent with doxazosin andmore potent than tiodazosin was less …
Number of citations: 31 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.